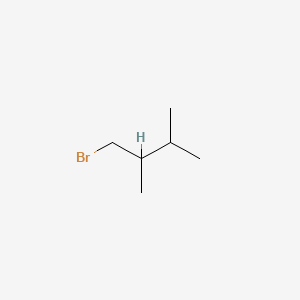

1-Bromo-2,3-dimethylbutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3-dimethylbutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-5(2)6(3)4-7/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNUHHAUPSXEKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80546931 | |

| Record name | 1-Bromo-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30540-31-9 | |

| Record name | 1-Bromo-2,3-dimethylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30540-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-dimethylbutane is a halogenated alkane with the chemical formula C₆H₁₃Br. As a primary alkyl bromide, it serves as a valuable intermediate in organic synthesis, enabling the introduction of the 2,3-dimethylbutyl (B1248744) moiety into various molecular scaffolds. Its structure and reactivity make it a subject of interest for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known properties, synthesis, and reactivity of this compound.

Chemical and Physical Properties

The definitive identification of this compound is established by its CAS number: 30540-31-9 .[1][2][3] A summary of its key physical and chemical properties is presented in the table below. It is important to note that some of the physical data, such as boiling and melting points, are estimated values due to a lack of experimentally determined data in the available literature.

| Property | Value | Source |

| CAS Number | 30540-31-9 | [1][2][3] |

| Molecular Formula | C₆H₁₃Br | [1][2] |

| Molecular Weight | 165.07 g/mol | [1][2] |

| Boiling Point | ~147-149 °C (estimated) | |

| Melting Point | Not available | |

| Density | ~1.17 g/cm³ (estimated) | [4] |

| Appearance | Colorless liquid (expected) | |

| Solubility | Insoluble in water; soluble in common organic solvents. |

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the methyl protons (doublets and a potential singlet or closely spaced doublets), methine protons (multiplets), and the methylene (B1212753) protons adjacent to the bromine atom (a doublet of doublets or a complex multiplet) are expected. The methylene protons (CH₂Br) would be the most downfield signal among the aliphatic protons. |

| ¹³C NMR | Six distinct signals are expected, corresponding to the six carbon atoms in unique chemical environments. The carbon atom bonded to bromine (C-1) will be the most downfield among the sp³ hybridized carbons. |

| Infrared (IR) | Characteristic C-H stretching and bending vibrations for alkanes will be observed below 3000 cm⁻¹. A prominent C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation would likely involve the loss of the bromine radical and subsequent cleavage of the alkyl chain. |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the searched literature, two primary synthetic routes can be proposed based on established organic chemistry principles.

Proposed Synthesis Route 1: Free-Radical Bromination of 2,3-Dimethylbutane (B166060)

The free-radical bromination of 2,3-dimethylbutane is a potential method for the synthesis of this compound.[5][6][7][8][9] This reaction typically proceeds via a radical chain mechanism initiated by UV light or a radical initiator. However, this method is likely to yield a mixture of products, including the more thermodynamically stable tertiary bromide, 2-bromo-2,3-dimethylbutane, as the major product, and the desired primary bromide, this compound, as a minor product.

General Experimental Protocol (Hypothetical):

-

Materials: 2,3-dimethylbutane, N-Bromosuccinimide (NBS), a radical initiator (e.g., AIBN or benzoyl peroxide), and a non-polar solvent (e.g., carbon tetrachloride or cyclohexane).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethylbutane in the chosen solvent.

-

Add N-Bromosuccinimide and the radical initiator to the flask.

-

Heat the reaction mixture to reflux under inert atmosphere for several hours, with irradiation from a UV lamp if necessary.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by washing with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to separate the isomeric bromides.

-

Proposed Synthesis Route 2: From 2,3-Dimethyl-1-butanol

A more regioselective synthesis would involve the conversion of the corresponding primary alcohol, 2,3-dimethyl-1-butanol, to the alkyl bromide. This can be achieved using various brominating agents. A common and effective method is the Appel reaction or the use of phosphorus tribromide.

General Experimental Protocol (Hypothetical):

-

Materials: 2,3-Dimethyl-1-butanol, phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃), and an appropriate solvent (e.g., diethyl ether or dichloromethane).

-

Procedure (using PBr₃):

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place 2,3-dimethyl-1-butanol in the chosen solvent and cool the flask in an ice bath.

-

Slowly add phosphorus tribromide dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by slowly adding water or pouring the mixture over ice.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the resulting this compound by distillation.

-

Reactivity and Potential Applications

This compound is expected to undergo reactions typical of primary alkyl halides. These include nucleophilic substitution (Sₙ2) reactions and elimination (E2) reactions.

Nucleophilic Substitution Reactions

As a primary alkyl bromide, this compound is a good substrate for Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of various functional groups at the terminal position.

Caption: Sₙ2 reaction pathway of this compound.

Grignard Reagent Formation

Reaction with magnesium metal in an ethereal solvent would lead to the formation of the corresponding Grignard reagent, (2,3-dimethylbutyl)magnesium bromide. This organometallic reagent is a powerful nucleophile and a strong base, useful for forming new carbon-carbon bonds.

General Experimental Protocol (Hypothetical):

-

Materials: this compound, magnesium turnings, and anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

-

Procedure:

-

Ensure all glassware is flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small amount of anhydrous ether to cover the magnesium.

-

Add a solution of this compound in anhydrous ether dropwise to the magnesium suspension. A small crystal of iodine may be added to initiate the reaction.

-

The reaction is exothermic and should be controlled by the rate of addition and, if necessary, by cooling the flask.

-

Once the reaction has started, continue the addition of the alkyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture can be refluxed for a short period to ensure complete conversion.

-

The resulting Grignard reagent is typically used in situ for subsequent reactions.

-

Caption: Formation of a Grignard reagent.

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form 2,3-dimethyl-1-butene. The use of a bulky base favors the formation of the Hofmann product (the less substituted alkene).

Safety Information

Conclusion

This compound is a primary alkyl halide with potential applications in organic synthesis. While detailed experimental data for this specific compound is limited in the public domain, its properties and reactivity can be reasonably predicted based on the behavior of analogous structures. The synthetic routes and reaction pathways outlined in this guide provide a framework for its preparation and utilization in a research setting. Further experimental investigation is warranted to fully characterize this compound and explore its synthetic utility.

References

- 1. This compound | CAS#:30540-31-9 | Chemsrc [chemsrc.com]

- 2. This compound | C6H13Br | CID 13695814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 30540-31-9 | FBA54031 [biosynth.com]

- 4. Page loading... [guidechem.com]

- 5. 2,3-dimethylbutane reacts with bromine in the presence of ultraviolet (uv.. [askfilo.com]

- 6. brainly.com [brainly.com]

- 7. brainly.com [brainly.com]

- 8. When 2,3-dimethylbutane is treated with Br2 in the presence of light, the.. [askfilo.com]

- 9. Solved Draw all of the products of the second propagation | Chegg.com [chegg.com]

Synthesis of 1-Bromo-2,3-dimethylbutane from 2,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic route to 1-bromo-2,3-dimethylbutane, a primary alkyl halide, starting from the readily available alkane, 2,3-dimethylbutane (B166060). Direct bromination of 2,3-dimethylbutane overwhelmingly favors the formation of the tertiary bromide, 2-bromo-2,3-dimethylbutane (B3344068), due to the high stability of the tertiary radical intermediate. Therefore, a multi-step synthetic strategy is required to achieve the desired regioselectivity. This guide details a robust three-step process: (1) free-radical bromination of 2,3-dimethylbutane to produce the thermodynamically favored 2-bromo-2,3-dimethylbutane, (2) subsequent dehydrobromination using a sterically hindered base to selectively form the less substituted alkene (Hofmann product), 2,3-dimethyl-1-butene (B117154), and (3) final anti-Markovnikov hydrobromination of the alkene intermediate to yield the target primary bromide, this compound. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate the practical application of this synthetic pathway in a laboratory setting.

Introduction

The synthesis of specific constitutional isomers of alkyl halides is a fundamental task in organic chemistry, with broad applications in the pharmaceutical and fine chemical industries. This compound, as a primary alkyl halide, is a valuable building block for the introduction of the 2,3-dimethylbutyl (B1248744) moiety via nucleophilic substitution and organometallic coupling reactions. However, its synthesis from the corresponding alkane, 2,3-dimethylbutane, is not straightforward due to the inherent regioselectivity of free-radical halogenation.

Free-radical bromination of alkanes is a highly regioselective process, favoring the substitution of hydrogen atoms at more substituted carbon atoms.[1][2] This is attributed to the greater stability of the resulting free radical intermediates (tertiary > secondary > primary). In the case of 2,3-dimethylbutane, the tertiary hydrogens are significantly more reactive towards bromine radicals than the primary hydrogens, leading to the predominant formation of 2-bromo-2,3-dimethylbutane.[2]

To overcome this challenge, an indirect, multi-step approach is necessary. This guide outlines a reliable three-step synthesis that manipulates the regiochemical outcome by proceeding through an alkene intermediate.

Overall Synthetic Pathway

The synthesis of this compound from 2,3-dimethylbutane is achieved through the following three-step sequence:

Step 1: Free-Radical Bromination 2,3-Dimethylbutane is first subjected to free-radical bromination to produce the thermodynamically favored tertiary bromide, 2-bromo-2,3-dimethylbutane.

Step 2: Dehydrobromination (Hofmann Elimination) The resulting 2-bromo-2,3-dimethylbutane is then treated with a sterically hindered base to induce an E2 elimination reaction that favors the formation of the less substituted alkene, 2,3-dimethyl-1-butene (the Hofmann product).

Step 3: Anti-Markovnikov Hydrobromination Finally, 2,3-dimethyl-1-butene undergoes a radical-initiated addition of hydrogen bromide to yield the desired primary alkyl halide, this compound, following anti-Markovnikov regioselectivity.

Figure 1: Overall synthetic workflow for the preparation of this compound from 2,3-dimethylbutane.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-2,3-dimethylbutane

This procedure details the free-radical bromination of 2,3-dimethylbutane. The reaction is initiated by light and is highly selective for the tertiary position.

Materials:

-

2,3-Dimethylbutane

-

Bromine (Br₂)

-

Inert solvent (e.g., carbon tetrachloride or dichloromethane)

-

Aqueous sodium bisulfite solution (NaHSO₃)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

UV lamp or a high-wattage incandescent light bulb

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve 2,3-dimethylbutane (1.0 eq) in an inert solvent.

-

Position a UV lamp or a bright incandescent light bulb close to the reaction flask.

-

From the dropping funnel, add a solution of bromine (0.9 eq) in the same inert solvent dropwise to the stirred solution of the alkane while irradiating the mixture. The addition should be slow enough to control the evolution of HBr gas.

-

After the addition is complete, continue to stir and irradiate the mixture until the red-brown color of the bromine disappears.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, aqueous sodium bisulfite solution (to remove any unreacted bromine), saturated aqueous sodium bicarbonate solution (to neutralize HBr), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude 2-bromo-2,3-dimethylbutane can be purified by fractional distillation.

Quantitative Data:

| Parameter | Value |

| Typical Yield | >95% (for 2-bromo-2,3-dimethylbutane) |

| Product Ratio | 2-bromo-2,3-dimethylbutane : this compound > 99:1 |

Step 2: Synthesis of 2,3-Dimethyl-1-butene

This procedure describes the dehydrobromination of 2-bromo-2,3-dimethylbutane using a bulky base to favor the formation of the Hofmann elimination product.

Materials:

-

2-Bromo-2,3-dimethylbutane

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous tert-butanol (B103910) (t-BuOH) or another suitable aprotic solvent (e.g., DMSO)

-

Water

-

Pentane (B18724) or diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-2,3-dimethylbutane (1.0 eq) in anhydrous tert-butanol.

-

Add potassium tert-butoxide (1.1 - 1.5 eq) to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring for a specified time (monitor by TLC or GC).

-

Cool the mixture to room temperature and pour it into a separatory funnel containing cold water.

-

Extract the aqueous layer with pentane or diethyl ether.

-

Combine the organic extracts and wash them with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of the product.

-

The crude 2,3-dimethyl-1-butene can be purified by fractional distillation.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 70-80% |

| Product Ratio | 2,3-dimethyl-1-butene : 2,3-dimethyl-2-butene (B165504) (approx. 4:1 to 9:1) |

Step 3: Synthesis of this compound

This protocol details the anti-Markovnikov addition of HBr to 2,3-dimethyl-1-butene using a radical initiator.

Materials:

-

2,3-Dimethyl-1-butene

-

Hydrogen bromide (HBr) gas or a solution of HBr in a suitable solvent

-

Radical initiator (e.g., benzoyl peroxide or AIBN)

-

Anhydrous, non-polar solvent (e.g., pentane or hexane)

-

Aqueous sodium bisulfite solution (NaHSO₃)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., ice-salt or dry ice-acetone)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet tube, dissolve 2,3-dimethyl-1-butene (1.0 eq) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide, 1-2 mol%) in an anhydrous, non-polar solvent.

-

Cool the flask in a low-temperature bath.

-

Bubble HBr gas through the stirred solution or add a solution of HBr dropwise. The reaction is typically exothermic and should be controlled by the rate of HBr addition and the cooling bath.

-

Monitor the reaction by TLC or GC until the starting alkene is consumed.

-

Once the reaction is complete, wash the reaction mixture with cold water, aqueous sodium bisulfite solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 80-90% |

| Regioselectivity | This compound : 2-bromo-2,3-dimethylbutane > 95:5 |

Reaction Mechanisms

Free-Radical Bromination of 2,3-Dimethylbutane

The reaction proceeds via a classic free-radical chain mechanism involving initiation, propagation, and termination steps. The high selectivity for the tertiary position is due to the greater stability of the tertiary radical intermediate formed during the hydrogen abstraction step.

Figure 2: Mechanism of the free-radical bromination of 2,3-dimethylbutane.

Anti-Markovnikov Hydrobromination of 2,3-Dimethyl-1-butene

This reaction also proceeds through a free-radical chain mechanism. The regioselectivity is determined by the addition of the bromine radical to the less substituted carbon of the double bond, which generates the more stable tertiary carbon radical intermediate.

Figure 3: Mechanism of the anti-Markovnikov hydrobromination of 2,3-dimethyl-1-butene.

Characterization of Key Compounds

Spectroscopic data is crucial for confirming the identity and purity of the intermediates and the final product.

Table 1: Spectroscopic Data for Key Compounds

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 2,3-Dimethylbutane | 0.87 (d, 12H), 1.58 (m, 2H) | 19.3 (CH₃), 33.9 (CH) |

| 2-Bromo-2,3-dimethylbutane | 1.05 (d, 6H), 1.85 (s, 6H), 2.20 (m, 1H) | 20.5, 25.8, 40.1, 70.2 |

| 2,3-Dimethyl-1-butene | 1.03 (d, 6H), 1.71 (s, 3H), 2.25 (m, 1H), 4.65 (s, 2H) | 21.3, 22.8, 36.5, 110.1, 151.2 |

| This compound | 0.88 (d, 6H), 1.02 (d, 3H), 1.75 (m, 1H), 2.05 (m, 1H), 3.40 (t, 2H) | 18.9, 20.1, 21.5, 35.8, 40.7, 42.3 |

Note: NMR data are approximate and may vary slightly based on the solvent and instrument used.

Conclusion

The synthesis of this compound from 2,3-dimethylbutane necessitates a multi-step approach to overcome the inherent regioselectivity of free-radical bromination. The three-step sequence involving initial bromination to the tertiary halide, followed by a Hofmann-selective dehydrobromination, and concluding with an anti-Markovnikov hydrobromination provides a reliable and efficient pathway to the desired primary alkyl halide. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. Careful control of reaction conditions in the dehydrobromination and hydrobromination steps is critical for maximizing the yield and purity of the target compound.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of 1-Bromo-2,3-dimethylbutane, a halogenated alkane of interest in various chemical syntheses. The information is curated for professionals in research and development who require precise data for experimental design and computational modeling.

Core Physical and Chemical Properties

This compound is a substituted hexane (B92381) derivative. Its structural and chemical properties are summarized below.

Chemical Structure:

Quantitative Data Summary

The following table presents the key quantitative physical properties of this compound. Note that some values are estimates based on computational models.

| Property | Value | Unit | Source(s) |

| Molecular Weight | 165.071 | g/mol | [1][3] |

| Boiling Point | 147.26 (estimate) | °C | [5][6] |

| Melting Point | -44.22 (estimate) | °C | [5][6] |

| Density | 1.1900 (estimate) | g/cm³ | [5][6] |

| Refractive Index | 1.4550 (estimate) | [5][6] | |

| LogP (Octanol/Water Partition Coefficient) | 2.67340 | [3] |

Solubility Profile

Based on available data, this compound is soluble in several common organic solvents, including:

-

Chloroform

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate[7]

Experimental Protocols

While specific experimental literature for the synthesis of this compound is not abundant, a standard synthetic route can be proposed based on established organic chemistry principles, such as the conversion of a primary alcohol to an alkyl bromide.

Synthesis of this compound from 2,3-dimethylbutan-1-ol (B103374)

This protocol describes a representative method for synthesizing this compound via an Sₙ2 reaction using phosphorus tribromide (PBr₃).

Materials:

-

2,3-dimethylbutan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dimethylbutan-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0 °C in an ice bath.

-

Addition of Reagent: Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by fractional distillation under reduced pressure to obtain pure this compound.

Characterization Protocol

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: To assess purity and confirm the molecular weight.

-

Sample Preparation: Dilute a small sample of the final product in a volatile solvent like dichloromethane or hexane.

-

Methodology: Inject the sample into a GC equipped with a non-polar capillary column (e.g., DB-5ms). The mass spectrometer will detect the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[8]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure.

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: The spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The methylene (B1212753) group adjacent to the bromine (–CH₂Br) will appear as a downfield multiplet.

-

¹³C NMR: The spectrum will show six distinct carbon signals, with the carbon atom bonded to bromine being significantly downfield.

Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound from its corresponding primary alcohol.

Caption: Synthetic route for this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C6H13Br | CID 13695814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:30540-31-9 | Chemsrc [chemsrc.com]

- 4. This compound | 30540-31-9 | FBA54031 [biosynth.com]

- 5. This compound CAS#: 30540-31-9 [m.chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. [S,(+)]-1-Bromo-2,3-dimethylbutane CAS#: 15164-29-1 [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Bromo-2,3-dimethylbutane

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Bromo-2,3-dimethylbutane, tailored for researchers, scientists, and professionals in drug development. This document includes key data, and a logical workflow for its characterization.

Core Physicochemical Properties

This compound is a halogenated alkane with the molecular formula C₆H₁₃Br.[1][2][3] Its structure consists of a butane (B89635) backbone with a bromine atom attached to the first carbon and methyl groups on the second and third carbons.

The fundamental properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃Br | [1][2][3] |

| Molecular Weight | 165.071 g/mol | [1] |

| 165.07 g/mol | [2][3][4][5] | |

| Exact Mass | 164.02000 Da | [6] |

| Monoisotopic Mass | 164.02006 Da | [2] |

| CAS Registry Number | 30540-31-9 | [1] |

| IUPAC Name | This compound | [2] |

Logical Workflow for Characterization

The structural elucidation and confirmation of this compound's identity would logically proceed through a series of spectroscopic and spectrometric analyses. The following diagram illustrates a typical workflow.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, a general approach would involve the bromination of 2,3-dimethylbutane (B166060) or a related precursor. The subsequent characterization would follow standard analytical procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values would confirm the connectivity of the protons.

-

¹³C NMR: The carbon NMR spectrum would indicate the number of unique carbon environments, confirming the presence of the six carbon atoms in their respective positions.

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph to separate it from any impurities. The separated compound then enters the mass spectrometer.

-

Expected Results: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in two molecular ion peaks (M and M+2) of similar intensity. The fragmentation pattern provides further structural information.

Infrared (IR) Spectroscopy:

-

Objective: To identify the presence of specific functional groups.

-

Methodology: A small amount of the purified liquid sample is analyzed using an IR spectrometer.

-

Expected Results: The IR spectrum would display characteristic absorption bands for C-H (alkane) and C-Br (alkyl halide) bonds. The absence of peaks for other functional groups (like O-H or C=O) would confirm the purity of the compound.

References

- 1. 1-Bromo-2,3-dimethyl-2-butene synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C6H13Br | CID 13695814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. youtube.com [youtube.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. Solved Complete the synthesis of the following compound from | Chegg.com [chegg.com]

An In-depth Technical Guide to the Structure and Stereochemistry of 1-Bromo-2,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, stereochemistry, and key chemical properties of 1-bromo-2,3-dimethylbutane. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug development, and organic synthesis.

Chemical Structure and Properties

This compound is a halogenated alkane with the chemical formula C₆H₁₃Br. The molecule features a butane (B89635) backbone with methyl groups at positions 2 and 3, and a bromine atom attached to the first carbon. Its systematic IUPAC name is this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₃Br |

| Molecular Weight | 165.07 g/mol [1][2][3] |

| CAS Number | 30540-31-9[1][2][4][5] |

| Boiling Point (estimated) | 147.26 °C |

| Density (estimated) | 1.190 g/cm³ |

| Refractive Index (estimated) | 1.455 |

| SMILES | CC(C)C(C)CBr[1] |

| InChI | InChI=1S/C6H13Br/c1-5(2)6(3)4-7/h5-6H,4H2,1-3H3[1][2] |

Note: Some physical properties are estimated due to a lack of experimentally verified data in publicly available literature.

Stereochemistry

A critical feature of this compound is its chirality. The carbon atom at position 2 is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a methyl group, an isopropyl group, and a bromomethyl group.[6] Consequently, this compound exists as a pair of enantiomers: (R)-1-bromo-2,3-dimethylbutane and (S)-1-bromo-2,3-dimethylbutane.

References

- 1. This compound | C6H13Br | CID 13695814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. (R)-1-bromo-2,3-dimethylbutane | C6H13Br | CID 101658534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:30540-31-9 | Chemsrc [chemsrc.com]

- 5. This compound | 30540-31-9 | FBA54031 [biosynth.com]

- 6. brainly.com [brainly.com]

An In-depth Technical Guide to the Synthesis and Properties of (R)-1-bromo-2,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-bromo-2,3-dimethylbutane is a chiral alkyl halide of interest in organic synthesis, particularly as a building block for the introduction of the chiral (R)-2,3-dimethylbutyl moiety. This technical guide provides a comprehensive overview of its synthesis, focusing on stereospecific routes, and its physicochemical properties. Detailed experimental considerations and characterization data are presented to support its application in research and development.

Introduction

Chiral molecules are fundamental in drug discovery and development, as the stereochemistry of a molecule often dictates its biological activity. (R)-1-bromo-2,3-dimethylbutane serves as a valuable chiral synthon. Its synthesis with high enantiomeric purity is crucial for its utility in the preparation of complex chiral targets. This document outlines the primary synthetic pathway to (R)-1-bromo-2,3-dimethylbutane and summarizes its key physical and spectroscopic properties.

Synthesis of (R)-1-bromo-2,3-dimethylbutane

The most direct and stereospecific synthesis of (R)-1-bromo-2,3-dimethylbutane involves the bromination of the corresponding chiral alcohol, (R)-2,3-dimethylbutan-1-ol.

Synthetic Pathway

The conversion of a primary alcohol to a primary alkyl bromide is typically achieved using reagents like phosphorus tribromide (PBr₃). This reaction proceeds through an Sₙ2 mechanism. In the case of (R)-2,3-dimethylbutan-1-ol, the chiral center is at the C2 position and is not directly involved in the substitution reaction at the C1 position. Therefore, the reaction proceeds with retention of configuration at the chiral center.

Experimental Protocol

Materials:

-

(R)-2,3-dimethylbutan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Pyridine (optional, to neutralize HBr byproduct)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle

-

Apparatus for distillation

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, dissolve (R)-2,3-dimethylbutan-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

-

Addition of PBr₃: Slowly add phosphorus tribromide (approximately 0.33-0.40 equivalents) to the stirred solution via the dropping funnel. The reaction is exothermic, so maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Cool the reaction mixture in an ice bath and slowly add water to quench the excess PBr₃. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield pure (R)-1-bromo-2,3-dimethylbutane.

Properties of (R)-1-bromo-2,3-dimethylbutane

Due to the scarcity of experimental data for the specific (R)-enantiomer, the following tables include a combination of computed data for the chiral molecule and experimental or estimated data for its achiral counterpart, 1-bromo-2,3-dimethylbutane.

Physical Properties

| Property | Value (achiral, unless specified) |

| Molecular Formula | C₆H₁₃Br |

| Molecular Weight | 165.07 g/mol [1][2] |

| CAS Number | (R)-enantiomer: 15019-28-0[1] Achiral: 30540-31-9[2][3] |

| Boiling Point | ~147-148 °C (estimated) |

| Density | ~1.19 g/cm³ (estimated) |

| Optical Rotation [α]D | Data not available in the searched literature. Expected to be non-zero for the pure (R)-enantiomer. |

Spectroscopic Properties

Detailed experimental NMR data for (R)-1-bromo-2,3-dimethylbutane is not available. The following are predicted chemical shifts based on the analysis of similar structures.

¹H NMR (Predicted):

-

-CH₂Br: ~3.4-3.6 ppm (doublet of doublets)

-

-CH(CH₃)CH₂Br: ~1.8-2.0 ppm (multiplet)

-

-CH(CH₃)₂: ~1.6-1.8 ppm (multiplet)

-

-CH₃ groups: ~0.9-1.1 ppm (multiple doublets)

¹³C NMR (Predicted):

-

-CH₂Br: ~35-40 ppm

-

-CH(CH₃)CH₂Br: ~45-50 ppm

-

-CH(CH₃)₂: ~30-35 ppm

-

-CH₃ groups: ~15-25 ppm

Experimental Workflow and Logic

The successful synthesis and characterization of (R)-1-bromo-2,3-dimethylbutane require a systematic workflow.

Safety Considerations

-

Phosphorus tribromide (PBr₃): is a corrosive and toxic substance that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Alkyl bromides: are generally considered to be irritants and may be harmful if inhaled or absorbed through the skin. Handle with care.

-

Solvents: Diethyl ether is highly flammable. Ensure all heating is done using a heating mantle and that there are no open flames.

Conclusion

The synthesis of (R)-1-bromo-2,3-dimethylbutane from its corresponding chiral alcohol via an Sₙ2 reaction with phosphorus tribromide is a theoretically sound and established method for producing chiral alkyl halides. While specific experimental data for this compound is limited in the public domain, this guide provides a robust framework based on general principles of organic synthesis for its preparation and characterization. Researchers employing this synthon are encouraged to thoroughly characterize the final product to confirm its identity, purity, and stereochemical integrity.

References

An In-depth Technical Guide to the Chemical Reactivity of 1-Bromo-2,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of 1-bromo-2,3-dimethylbutane, a sterically hindered primary alkyl halide. Understanding the reaction pathways of this compound is crucial for its application in organic synthesis and drug development. This document details its participation in nucleophilic substitution, elimination, and organometallic reactions, supported by experimental protocols and quantitative data from analogous systems.

Introduction to the Reactivity of this compound

This compound possesses a unique structure that significantly influences its chemical behavior. As a primary alkyl halide, one might anticipate bimolecular nucleophilic substitution (SN2) to be a dominant reaction pathway. However, the presence of bulky methyl groups on the adjacent carbon atoms (C2 and C3) introduces substantial steric hindrance, which impedes the backside attack required for SN2 reactions. This steric congestion also plays a critical role in elimination reactions and the formation of organometallic reagents. Consequently, the reactivity of this compound is a nuanced interplay of electronic effects and steric factors, often leading to competition between different reaction mechanisms.

Molecular Structure:

-

Molecular Weight: 165.07 g/mol [1]

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of this compound are characterized by a competition between SN1 and SN2 pathways. The predominance of one mechanism over the other is dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

SN2 Pathway

The bimolecular nucleophilic substitution (SN2) mechanism involves a concerted, single-step process where a nucleophile attacks the electrophilic carbon atom from the backside, leading to the displacement of the bromide leaving group with an inversion of stereochemistry.[3][4] However, due to the significant steric hindrance around the reaction center in this compound, the SN2 pathway is generally disfavored and proceeds at a very slow rate.[5] For instance, the structurally similar neopentyl bromide reacts approximately 100,000 times slower than ethyl bromide under SN2 conditions.[5]

SN1 Pathway

The unimolecular nucleophilic substitution (SN1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate.[4] In the case of this compound, the initial formation of a primary carbocation is energetically unfavorable. However, this can be followed by a rapid 1,2-hydride or methyl shift to form a more stable tertiary carbocation, which is then attacked by the nucleophile.[5] Solvolysis reactions in polar protic solvents, such as ethanol (B145695) or water, can favor the SN1 pathway.

Table 1: Relative Rates of SN1 Solvolysis for Various Alkyl Bromides in 80% Aqueous Ethanol at 25°C

| Alkyl Bromide | Relative Rate |

| tert-Butyl bromide | 1,200,000 |

| 2-Bromopropane | 11.6 |

| Ethyl bromide | 1.0 |

| This compound | Slow (Rearrangement likely) |

Elimination Reactions

Elimination reactions of this compound typically compete with substitution reactions, especially in the presence of a strong base. The major pathways are the bimolecular (E2) and unimolecular (E1) elimination reactions.

E2 Pathway

The E2 mechanism is a concerted, one-step process where a base abstracts a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene. The regioselectivity of the E2 reaction is highly dependent on the steric bulk of the base used.

-

With a small, strong base (e.g., sodium ethoxide): The reaction tends to follow Zaitsev's rule, favoring the formation of the more substituted, thermodynamically stable alkene. For this compound, this would be 2,3-dimethyl-1-butene .

-

With a bulky, strong base (e.g., potassium tert-butoxide): Steric hindrance prevents the base from accessing the more sterically hindered proton, leading to the formation of the less substituted alkene (Hofmann product). In this case, the major product would also be 2,3-dimethyl-1-butene , as there is only one type of beta-hydrogen.

E1 Pathway

The E1 mechanism proceeds through a carbocation intermediate, similar to the SN1 pathway. After the formation of the carbocation, a weak base (often the solvent) abstracts an adjacent proton to form the alkene. E1 reactions often accompany SN1 reactions in polar protic solvents.

Table 2: Product Distribution in Elimination Reactions of Structurally Similar Alkyl Halides

| Alkyl Halide | Base | Major Product | Minor Product |

| 2-Bromo-2,3-dimethylbutane | Sodium ethoxide | 2,3-Dimethyl-2-butene | 2,3-Dimethyl-1-butene |

| 2-Bromo-2,3-dimethylbutane | Potassium tert-butoxide | 2,3-Dimethyl-1-butene | 2,3-Dimethyl-2-butene |

Note: This data is for an isomeric compound and is provided to illustrate the effect of base selection on product distribution.

Formation of Organometallic Reagents

This compound can be used to prepare Grignard reagents, which are versatile intermediates in organic synthesis for the formation of new carbon-carbon bonds.

Grignard Reagent Formation

The reaction involves treating this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The magnesium inserts into the carbon-bromine bond to form 2,3-dimethylbutylmagnesium bromide. It is crucial to maintain anhydrous conditions as Grignard reagents are strong bases and will react with water.

Reaction: CH₃CH(CH₃)CH(CH₃)CH₂Br + Mg → CH₃CH(CH₃)CH(CH₃)CH₂MgBr

Experimental Protocols

Protocol for Kinetic Analysis of Solvolysis (SN1 Reaction)

This protocol is adapted for the study of the solvolysis of this compound in an ethanol/water mixture. The rate of the reaction can be monitored by titrating the HBr produced over time.

Materials:

-

This compound

-

Absolute ethanol

-

Deionized water

-

Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)

-

Bromothymol blue indicator

-

Acetone (B3395972) (for quenching)

-

Volumetric flasks, pipettes, burette, conical flasks

-

Thermostated water bath

-

Stopwatch

Procedure:

-

Preparation of the Reaction Mixture: Prepare a solution of this compound in a suitable solvent system (e.g., 80:20 ethanol:water) in a volumetric flask.

-

Temperature Control: Place the reaction flask in a thermostated water bath to maintain a constant temperature.

-

Initiation and Sampling: Once the solution has reached thermal equilibrium, start the reaction. At recorded time intervals, withdraw precise aliquots of the reaction mixture using a pipette.

-

Quenching: Immediately add the aliquot to a flask containing cold acetone to stop the reaction.

-

Titration: Titrate the liberated HBr in the aliquot with a standardized solution of sodium hydroxide using bromothymol blue as an indicator.

-

Data Analysis: Repeat steps 3-5 at various time points. Plot ln([Substrate]) vs. time to determine the first-order rate constant (k).

Protocol for the Formation of a Grignard Reagent

This protocol outlines the general procedure for the synthesis of 2,3-dimethylbutylmagnesium bromide. All glassware must be rigorously dried, and anhydrous solvents must be used.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine crystal (as an initiator)

-

Round-bottom flask with a reflux condenser and a drying tube (filled with CaCl₂)

-

Addition funnel

Procedure:

-

Apparatus Setup: Assemble a dry round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube, and an addition funnel.

-

Initiation: Place magnesium turnings and a small crystal of iodine in the flask.

-

Reagent Preparation: In the addition funnel, prepare a solution of this compound in anhydrous diethyl ether.

-

Reaction: Add a small portion of the alkyl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be necessary.

-

Addition: Once the reaction has started, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting gray to black solution is the Grignard reagent, which should be used immediately in subsequent reactions.

Visualizations

Caption: SN2 Reaction Mechanism.

Caption: SN1 Reaction Mechanism.

Caption: E2 Reaction Mechanism.

Caption: Grignard Reaction Experimental Workflow.

References

- 1. This compound | C6H13Br | CID 13695814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 1-Bromo-2,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Bromo-2,3-dimethylbutane (CAS No. 30540-31-9) is publicly available. The information presented in this guide, particularly regarding hazard classifications and toxicological data, is extrapolated from the safety data of its close structural isomers, such as 1-bromo-3-methylbutane (B150244) and 1-bromo-3,3-dimethylbutane. It is imperative to handle this chemical with the utmost care and to conduct a thorough risk assessment before use. Always consult the supplier-provided safety information.

Chemical and Physical Properties

This compound is a halogenated alkane used as an intermediate in organic synthesis. A summary of its key physical and chemical properties is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃Br | --INVALID-LINK-- |

| Molecular Weight | 165.07 g/mol | --INVALID-LINK-- |

| CAS Number | 30540-31-9 | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Boiling Point | Not definitively reported; estimated to be similar to isomers (~120-140 °C) | N/A |

| Melting Point | Not definitively reported; estimated to be similar to isomers (~ -112 °C) | --INVALID-LINK-- |

| Density | Not definitively reported; estimated to be similar to isomers (~1.2 g/mL) | N/A |

| Flash Point | Not definitively reported; likely flammable, similar to isomers (~32 °C) | --INVALID-LINK-- |

| Solubility | Insoluble in water; soluble in common organic solvents. | General chemical knowledge |

Hazard Identification and Safety Precautions

Based on data for its isomers, this compound is expected to be a flammable liquid that can cause skin, eye, and respiratory irritation.[1][2] The following GHS classifications are anticipated:

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Flammable Liquids | Category 2 or 3 | H225: Highly flammable liquid and vapour or H226: Flammable liquid and vapour.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2] |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects.[1] |

Precautionary Statements: P210, P261, P273, P280, P305+P351+P338, P302+P352, P403+P235, P501.[1]

Toxicological Data

Safe Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield should be worn. |

| Skin Protection | A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile, neoprene) are required. Inspect gloves for integrity before each use. |

| Respiratory Protection | All handling of volatile liquids should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used. |

Engineering Controls

Work with this compound should be performed in a well-ventilated laboratory, inside a chemical fume hood. An eyewash station and a safety shower must be readily accessible.

Storage

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1] Keep containers tightly closed and protect from light.

Spill and Waste Disposal

In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Do not allow the material to enter drains or waterways. All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Experimental Protocols

This compound is a useful reagent in various organic synthesis reactions, including elimination and substitution reactions.[4] The following is a general protocol for its use in a laboratory setting.

General Laboratory Handling Workflow

The following diagram illustrates a standard workflow for handling this compound in a research laboratory.

Caption: General laboratory workflow for handling this compound.

Example Experimental Procedure: Elimination Reaction

This protocol outlines a general procedure for an E2 elimination reaction using this compound to form a mixture of alkenes.

Materials:

-

This compound

-

Strong, non-nucleophilic base (e.g., sodium ethoxide in ethanol)

-

Anhydrous ethanol (B145695) (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the strong base in anhydrous ethanol.

-

Addition of Alkyl Halide: Slowly add this compound to the stirred base solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for the appropriate time, monitoring the reaction progress by a suitable method (e.g., TLC, GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by distillation to isolate the alkene products.

-

The following diagram illustrates the workflow for this experimental protocol.

Caption: Experimental workflow for the E2 elimination of this compound.

Conclusion

While specific safety and toxicological data for this compound are not fully available, a conservative approach to its handling is warranted based on the known hazards of its structural isomers. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. The experimental procedures outlined in this guide provide a framework for the safe and effective use of this compound in a laboratory setting. A thorough risk assessment should always precede any new experimental work.

References

An In-depth Technical Guide to the Solubility of 1-Bromo-2,3-dimethylbutane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-2,3-dimethylbutane in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide presents qualitative solubility information, expected solubility trends based on analogous compounds, and a detailed experimental protocol for the precise determination of its solubility.

Core Concepts: Solubility of Bromoalkanes

This compound (C₆H₁₃Br) is a branched alkyl halide.[1][2][3][4][5] Its molecular structure, featuring a polar carbon-bromine (C-Br) bond and a dominant nonpolar six-carbon alkyl chain, dictates its solubility behavior. The principle of "like dissolves like" is paramount in predicting its solubility. The large, branched nonpolar alkyl chain results in significant London dispersion forces, making it readily soluble in nonpolar organic solvents.[6][7] While the C-Br bond introduces a dipole moment, the overall nonpolar character of the molecule dominates its solubility profile. In contrast, this compound is expected to be sparingly soluble in water because the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole interactions with the haloalkane.[7][8][9][10]

Factors Influencing Solubility

The solubility of this compound in an organic solvent is governed by a combination of factors related to both the solute and the solvent. The interplay of these factors determines the extent to which they will form a homogeneous solution.

Caption: Logical relationship of factors influencing this compound solubility.

Solubility Data

While precise quantitative solubility data for this compound is not widely available, its miscibility with a range of common organic solvents can be inferred from its structural similarity to other branched-chain bromoalkanes, which are known to be soluble in many organic solvents.[6][10] For practical laboratory purposes, "miscible" can be considered a very high degree of solubility, indicating that the two liquids can be mixed in all proportions to form a homogeneous solution.

| Solvent Name | Chemical Formula | Type | Expected Solubility | Rationale |

| Nonpolar Solvents | ||||

| Hexane | C₆H₁₄ | Nonpolar | Miscible | "Like dissolves like"; both are nonpolar hydrocarbons. |

| Toluene | C₇H₈ | Nonpolar | Miscible | Aromatic hydrocarbon, readily dissolves nonpolar compounds. |

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Miscible | Weakly polar ether that readily dissolves other weakly polar and nonpolar compounds.[10] |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Miscible | Expected to be miscible based on its nonpolar nature.[6] |

| Polar Aprotic Solvents | ||||

| Acetone | C₃H₆O | Polar Aprotic | Miscible | Expected to be miscible based on the behavior of similar bromoalkanes.[6] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Miscible | A common solvent for a wide range of organic compounds. |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Miscible | A common solvent for haloalkanes.[7] |

| Polar Protic Solvents | ||||

| Ethanol (B145695) | C₂H₅OH | Polar Protic | Soluble | The ethyl group allows for interaction with the bromoalkane, while the hydroxyl group provides polarity. |

| Methanol | CH₃OH | Polar Protic | Moderately Soluble | Higher polarity than ethanol may reduce solubility compared to longer-chain alcohols. |

| Water | H₂O | Polar Protic | Sparingly Soluble | Strong hydrogen bonding in water prevents significant dissolution of the nonpolar bromoalkane.[7][10] |

Note: "Miscible" indicates that this compound and the solvent are expected to be soluble in each other in all proportions.

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of a liquid like this compound in an organic solvent is the gravimetric method, coupled with spectroscopic or chromatographic analysis for verification.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Glass vials with airtight seals

-

Micropipettes

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer, if applicable.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a series of glass vials. The excess solute should be clearly visible as a separate phase.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to allow the undissolved solute to settle.

-

Alternatively, centrifuge the vials at a constant temperature to facilitate the separation of the excess solute.

-

-

Sample Analysis (Gravimetric):

-

Carefully withdraw a known volume or mass of the clear, saturated supernatant using a pre-weighed, airtight syringe or micropipette.

-

Transfer the aliquot to a pre-weighed vial.

-

Determine the mass of the aliquot.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that ensures complete removal of the solvent without significant loss of the less volatile this compound.

-

Once the solvent is completely evaporated, weigh the vial containing the solute residue.

-

The mass of the dissolved this compound can be calculated by subtracting the initial mass of the vial from the final mass.

-

Solubility can then be expressed in various units, such as g/100 mL, g/g of solvent, or molality.

-

-

Verification (Optional but Recommended):

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the saturated supernatant and the standard solutions using a suitable analytical technique like GC-FID.

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated solution.

-

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

References

- 1. This compound | C6H13Br | CID 13695814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:30540-31-9 | Chemsrc [chemsrc.com]

- 3. (R)-1-bromo-2,3-dimethylbutane | C6H13Br | CID 101658534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. [S,(+)]-1-Bromo-2,3-dimethylbutane | CAS#:15164-29-1 | Chemsrc [chemsrc.com]

- 6. benchchem.com [benchchem.com]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. quora.com [quora.com]

An In-depth Technical Guide on the Physical Properties of 1-Bromo-2,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 1-Bromo-2,3-dimethylbutane. It includes available physical property data, detailed experimental protocols for their determination, and an explanation of computational estimations.

Physical Properties of this compound

This compound is a halogenated alkane. Its physical properties, such as boiling and melting points, are influenced by intermolecular forces, including London dispersion forces and dipole-dipole interactions, as well as its molecular weight and branching. The presence of the bromine atom increases the molecular weight and polarity compared to its parent alkane, leading to stronger intermolecular attractions.

Data Presentation

| Property | Value | Data Type |

| Boiling Point | 147.26°C | Estimated |

| Melting Point | -44.22°C | Estimated |

Note: These values are computational estimates and should be used as a reference pending experimental verification.

Understanding Estimated Physical Properties

For many organic compounds, experimentally determined physical properties may not be available in scientific literature. In such cases, values are predicted using computational methods. These methods, often based on group contribution theories or more complex quantitative structure-property relationship (QSPR) models, estimate properties by analyzing the molecule's structure. While these estimations are valuable for many applications, they should be distinguished from experimentally measured values.

Experimental Protocols for Determination of Boiling and Melting Points

Should experimental determination of the boiling and melting points of this compound be required, the following standard laboratory protocols are recommended.

3.1. Experimental Protocol for Boiling Point Determination (Micro-scale Method)

This method is suitable for small quantities of a liquid sample.

Apparatus:

-

Thiele tube or a similar heating apparatus (e.g., Mel-Temp with a boiling point tube)

-

Thermometer

-

Small test tube (e.g., 75 x 12 mm)

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

Procedure:

-

Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

-

Place the capillary tube, with its open end downwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Place the thermometer and the attached test tube into the Thiele tube containing heating oil.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

3.2. Experimental Protocol for Melting Point Determination

Given that this compound has an estimated melting point of -44.22°C, a standard melting point apparatus would need to be adapted for sub-ambient temperatures, or a cryostat would be used. The following is a general protocol for a solid organic compound, which would be adapted for low temperatures.

Apparatus:

-

Melting point apparatus with a cooling stage or a cryostat

-

Capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe accurate at low temperatures

-

Cooling bath (e.g., dry ice/acetone or liquid nitrogen)

Procedure:

-

Ensure the sample of this compound is solidified by cooling it below its expected melting point.

-

Finely powder the solid sample.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the sample holder of the cooled melting point apparatus.

-

Slowly increase the temperature of the apparatus at a rate of 1-2°C per minute as it approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range). For a pure compound, this range should be narrow.

Signaling Pathways and Applicability

The user's query included an interest in signaling pathways. It is important to note that this compound is a simple alkyl halide. Such compounds are not typically involved in biological signaling pathways in the way that complex biomolecules or drugs are. Their primary relevance in a biological context is often related to toxicology or as metabolic precursors or products. There is no current scientific literature to suggest the involvement of this compound in specific signaling pathways.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of a boiling point using the micro-scale method.

Caption: Workflow for Boiling Point Determination.

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3-Dimethylbutylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents (RMgX) are powerful and versatile organometallic compounds fundamental to synthetic organic chemistry for the formation of carbon-carbon bonds.[1] Their synthesis involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent.[1] The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[1]

The synthesis of Grignard reagents from sterically hindered alkyl halides, such as 1-bromo-2,3-dimethylbutane, presents significant challenges. The steric bulk surrounding the carbon-bromine bond impedes the reaction at the magnesium surface. Consequently, this substrate is prone to side reactions, including elimination (E2) to form an alkene and Wurtz-type coupling.[2] Overcoming these hurdles requires careful optimization of reaction conditions, including the choice of solvent, methods for magnesium activation, and strategies to enhance reagent reactivity. Tetrahydrofuran (THF) is generally a more effective solvent than diethyl ether for less reactive halides due to its superior solvating ability.[2] Furthermore, specialized techniques, such as the use of activators like iodine or the preparation of "Turbo-Grignard" reagents in the presence of lithium chloride (LiCl), can dramatically improve reaction efficiency and yield.[2]

Reaction Pathways and Side Reactions

The formation of a Grignard reagent from a sterically hindered primary halide is a competitive process. The desired reaction is the insertion of magnesium to form the organomagnesium bromide. However, the basic nature of the forming Grignard reagent can promote E2 elimination. Additionally, radical intermediates can lead to homocoupling products.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-2,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of 1-bromo-2,3-dimethylbutane in nucleophilic substitution reactions. Due to significant steric hindrance, this primary alkyl halide exhibits unique reactivity that diverges from simple primary alkyl halides. Understanding these characteristics is crucial for designing synthetic routes and predicting reaction outcomes in drug development and other chemical research.

Introduction to the Reactivity of this compound

This compound is a primary alkyl halide with substantial steric bulk around the reaction center, specifically at the β-carbon. This structural feature profoundly impacts its susceptibility to nucleophilic substitution reactions.

-

SN2 Reactions: The bimolecular (SN2) pathway is severely hindered. The bulky isopropyl group and an additional methyl group on the adjacent carbon effectively shield the electrophilic carbon from backside attack by a nucleophile. Consequently, SN2 reactions with this compound are exceptionally slow and often not synthetically viable under standard conditions.[1][2]

-

SN1 Reactions: The unimolecular (SN1) pathway, which proceeds through a carbocation intermediate, is more plausible, particularly in the presence of a polar protic solvent and a weak nucleophile (solvolysis). However, the initially formed primary carbocation is highly unstable and prone to a rapid 1,2-hydride shift to form a more stable tertiary carbocation. This rearrangement leads to the formation of rearranged substitution products rather than the direct substitution product. These reactions are also generally slow.

Comparative Reactivity Data

While specific kinetic data for this compound is not extensively reported, its reactivity can be reliably predicted by comparing it to structurally similar alkyl halides. The following table summarizes the expected relative reaction rates for SN1 and SN2 reactions.

| Substrate | Structure | Relative SN2 Rate (vs. Ethyl Bromide = 1) | Relative SN1 Rate (Solvolysis in Ethanol) | Predominant Mechanism(s) | Expected Product(s) |

| This compound | (CH₃)₂CHCH(CH₃)CH₂Br | Extremely Low (~10⁻⁵) | Slow, with rearrangement | SN1 (rearranged) | Rearranged ether/alcohol |

| Ethyl Bromide | CH₃CH₂Br | 1 | Very Slow | SN2 | Direct substitution product |

| Isopropyl Bromide | (CH₃)₂CHBr | 0.025 | 1 | SN1 / SN2 | Mixture of direct and elimination products |

| tert-Butyl Bromide | (CH₃)₃CBr | Negligible | 1.2 x 10⁶ | SN1 | Direct substitution and elimination products |

| Neopentyl Bromide | (CH₃)₃CCH₂Br | ~4 x 10⁻⁵ | Slow, with rearrangement | SN1 (rearranged) | Rearranged alcohol/ether |

Signaling Pathways and Reaction Mechanisms